1-Hexyl-1H-indole-5,6-diol
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Overview
Description
1-Hexyl-1H-indole-5,6-diol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, playing crucial roles in biological systems . This compound, specifically, features a hexyl group attached to the nitrogen atom of the indole ring and hydroxyl groups at the 5 and 6 positions.
Preparation Methods
The synthesis of 1-Hexyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For the specific synthesis of this compound, the following steps can be followed:
Starting Materials: Phenylhydrazine, hexyl bromide, and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as the catalyst.
Procedure: The phenylhydrazine reacts with the aldehyde or ketone to form the hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Hexyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexyl-1H-indole-5,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions allow the compound to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function . Specific pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-Hexyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
1H-Indole-5,6-diol: Lacks the hexyl group, making it less hydrophobic and potentially altering its biological activity.
1-Hexyl-1H-indole: Lacks the hydroxyl groups, which may reduce its ability to form hydrogen bonds and interact with biological molecules.
5,6-Dihydroxyindole: Similar to this compound but without the hexyl group, affecting its solubility and interaction with hydrophobic environments.
The presence of the hexyl group in this compound enhances its hydrophobicity, potentially increasing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-hexylindole-5,6-diol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-7-15-8-6-11-9-13(16)14(17)10-12(11)15/h6,8-10,16-17H,2-5,7H2,1H3 |
InChI Key |
WESZUAGQUULJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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